Dibismuth tritin nonaoxide

Description

Properties

IUPAC Name |

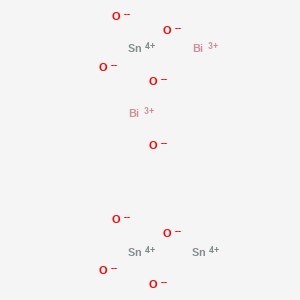

dibismuth;oxygen(2-);tin(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.9O.3Sn/q2*+3;9*-2;3*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSELHMKCZADTLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sn+4].[Sn+4].[Sn+4].[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2O9Sn3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

918.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12010-67-2 | |

| Record name | Bismuth tin oxide (Bi2Sn3O9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012010672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibismuth tritin nonaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Analysis of Dibismuth Tritin Nonaoxide (Bi₂Sn₃O₉) Crystal Structure: A Review of Available Data

A comprehensive search of scientific literature and chemical databases reveals a notable absence of information on the crystal structure, synthesis, and properties of a compound with the formula Bi₂Sn₃O₉, referred to as dibismuth tritin nonaoxide. While extensive research exists for various bismuth and tin oxides, this specific stoichiometry does not appear to be a characterized or reported material in the public domain.

Efforts to locate crystallographic data, experimental synthesis protocols, or analyses of physical and chemical properties for this compound have been unsuccessful. The search results predominantly feature related but distinct compounds, including various polymorphs of bismuth oxide (Bi₂O₃), bismuth-tin pyrochlore (Bi₂Sn₂O₇), and other complex oxides incorporating bismuth and different metallic elements such as germanium or titanium.

This lack of available data prevents the creation of a detailed technical guide as requested. Key components of such a guide, including quantitative data on crystal lattice parameters, atomic coordinates, and experimental methodologies for synthesis and characterization, are contingent on the existence of primary research articles or database entries, which are not found for Bi₂Sn₃O₉.

For the benefit of researchers and professionals in drug development and materials science who may be interested in related compounds, the following sections provide a brief overview of the information found for scientifically recognized bismuth-tin oxides.

Characterized Bismuth-Tin Oxides

The most well-documented compound in the bismuth-tin-oxygen system is dibismuth ditin heptaoxide (Bi₂Sn₂O₇) . This material typically crystallizes in the pyrochlore structure.

Synthesis and Properties of Bi₂Sn₂O₇

Bi₂Sn₂O₇ is commonly synthesized via solid-state reaction or hydrothermal methods. For instance, a facile template-free hydrothermal method has been reported to successfully synthesize Bi₂Sn₂O₇ with a flower-like hierarchical architecture. This morphology, composed of two-dimensional nanosheets, results in a significantly increased specific surface area compared to nanoparticles of the same compound.

The properties of bismuth-tin oxides are of interest for applications in photocatalysis. The unique electronic structure of these materials allows them to absorb light and generate electron-hole pairs, which can then participate in redox reactions to degrade organic pollutants.

Logical Workflow for Crystal Structure Analysis

While no specific experimental data for Bi₂Sn₃O₉ can be presented, a general workflow for the determination of a novel crystal structure is outlined below. This logical diagram illustrates the typical steps a research team would follow when characterizing a new material.

A Theoretical Framework for Predicting the Properties of Novel Ternary Oxides: The Case of Bi2Sn3O9

Introduction

While specific theoretical predictions for the ternary oxide Bi2Sn3O9 are not extensively available in current literature, this technical guide outlines the established computational methodologies and theoretical frameworks that researchers and scientists can employ to predict its properties. This document serves as a roadmap for the in silico investigation of novel materials like Bi2Sn3O9, leveraging first-principles calculations based on Density Functional Theory (DFT). The protocols and data presentation formats described herein are based on standard practices in computational materials science for similar bismuth and tin-based oxides.

Computational Methodology: Density Functional Theory

First-principles calculations, particularly those based on Density Functional Theory (DFT), are a powerful tool for predicting the structural, electronic, and optical properties of materials from fundamental quantum mechanics, without the need for experimental input.

Experimental Protocols (Computational Workflow)

The theoretical prediction of material properties follows a systematic computational workflow. The primary steps involved in a DFT-based study are outlined below.

1. Structural Optimization:

-

Objective: To determine the most stable crystal structure and its corresponding lattice parameters.

-

Methodology: An initial crystal structure for Bi2Sn3O9 would be proposed, likely based on known structures of similar ternary oxides. The atomic positions and lattice vectors are then computationally relaxed to minimize the total energy of the system. This process is iterated until the forces on the atoms and the stress on the unit cell are below a defined convergence threshold. The final, lowest-energy structure is considered the predicted ground state.

2. Electronic Structure Calculation:

-

Objective: To understand the electronic behavior of the material, including its conductivity and band gap.

-

Methodology: Using the optimized crystal structure, the electronic band structure and the Density of States (DOS) are calculated. The band structure reveals the energy of electrons at different momentum values in the Brillouin zone, and the DOS provides information about the number of available electronic states at each energy level.

3. Optical Properties Calculation:

-

Objective: To predict how the material interacts with electromagnetic radiation.

-

Methodology: The optical properties are derived from the frequency-dependent dielectric function, which is calculated from the electronic band structure. Key properties such as the absorption coefficient, refractive index, and reflectivity can be determined from the real and imaginary parts of the dielectric function.

Software Packages: Commonly used software packages for such calculations include:

Key Computational Parameters:

-

Exchange-Correlation Functional: Approximations like the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA) are typically used.[4][5]

-

Plane-Wave Cutoff Energy: This parameter determines the accuracy of the basis set used to describe the electronic wavefunctions.[2]

-

k-point Sampling: The Brillouin zone is sampled using a grid of k-points, and the density of this grid affects the accuracy of the calculated properties.[2]

Predicted Material Properties: Data Presentation

The following tables provide a structured format for presenting the predicted quantitative data for Bi2Sn3O9, based on typical outputs from DFT calculations for similar materials.

Table 1: Predicted Structural Properties of Bi2Sn3O9

| Property | Predicted Value | Unit |

| Crystal System | e.g., Orthorhombic | N/A |

| Space Group | e.g., Pbam | N/A |

| Lattice Parameter (a) | Calculated Value | Å |

| Lattice Parameter (b) | Calculated Value | Å |

| Lattice Parameter (c) | Calculated Value | Å |

| Unit Cell Volume | Calculated Value | ų |

| Bulk Modulus (K₀) | Calculated Value | GPa |

| Pressure Derivative (K₀') | Calculated Value | N/A |

Table 2: Predicted Electronic Properties of Bi2Sn3O9

| Property | Predicted Value | Unit |

| Band Gap Type | e.g., Direct/Indirect | N/A |

| Band Gap Energy (Eg) | Calculated Value | eV |

| Top of Valence Band | Contributing Orbitals | N/A |

| Bottom of Conduction Band | Contributing Orbitals | N/A |

Table 3: Predicted Optical Properties of Bi2Sn3O9

| Property | Predicted Value at a Given Photon Energy | Unit |

| Static Dielectric Constant (ε₁) | Calculated Value | N/A |

| Absorption Edge | Calculated Value | eV |

| Peak Absorption Coefficient (α) | Calculated Value | cm⁻¹ |

| Static Refractive Index (n) | Calculated Value | N/A |

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the computational workflow and the logical relationships in the theoretical prediction of material properties.

Caption: A flowchart of the DFT computational workflow for predicting material properties.

References

- 1. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. DFT study of the structural, electronic, and optical properties of bulk, monolayer, and bilayer Sn-monochalcogenides - Beijing Institute of Technology [pure.bit.edu.cn:443]

An In-depth Technical Guide to the Electronic Structure of Bismuth Stannates: A Focus on Bi₂Sn₂O₇

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic band structure and material properties of bismuth stannates, with a primary focus on the well-characterized pyrochlore, dibismuth ditin heptaoxide (Bi₂Sn₂O₇). Due to the lack of scientific literature on dibismuth tritin nonaoxide (Bi₂Sn₃O₉), this document serves as an in-depth analysis of its closest, stable analogue. The electronic properties of the constituent oxides, Bi₂O₃ and SnO₂, are also discussed to provide a foundational understanding. This guide includes a compilation of quantitative data, detailed experimental protocols for synthesis and characterization, and visualizations of experimental and logical workflows to aid researchers in the fields of materials science and photocatalysis.

Introduction

Bismuth-based oxides have garnered significant attention for their diverse applications in catalysis, gas sensing, and as photocatalysts for environmental remediation. Their unique electronic structures, often characterized by a valence band composed of hybridized O 2p and Bi 6s orbitals, contribute to their favorable properties. While the compound this compound (Bi₂Sn₃O₉) was the initial topic of interest, a thorough review of existing literature and phase diagrams of the Bi₂O₃-SnO₂ system reveals no evidence of its stable formation. Therefore, this guide will focus on the extensively studied and structurally related compound, dibismuth ditin heptaoxide (Bi₂Sn₂O₇), a pyrochlore-type semiconductor.

Electronic Band Structure and Properties

The electronic band structure of a material dictates its optical and electrical properties. For bismuth stannates, the arrangement of the valence band (VB) and conduction band (CB) is crucial for applications such as photocatalysis.

Dibismuth Ditan Heptaoxide (Bi₂Sn₂O₇)

Bi₂Sn₂O₇ is a p-type semiconductor with a pyrochlore crystal structure. First-principles density functional theory (DFT) calculations have shown that γ-Bi₂Sn₂O₇ has an indirect band gap of approximately 2.72 eV.[1] The top of the valence band is primarily composed of hybridized O 2p and Bi 6s orbitals, while the bottom of the conduction band consists of Sn 5s and O 2p orbitals. This hybridization contributes to the mobility of charge carriers. The experimental band gap of Bi₂Sn₂O₇ has been reported to be around 2.61 eV.[2]

Constituent Oxides: Bi₂O₃ and SnO₂

-

Bismuth(III) Oxide (Bi₂O₃): This oxide exists in several polymorphs, with the monoclinic α-phase being the most stable at room temperature. α-Bi₂O₃ is an indirect band gap semiconductor with a calculated band gap of 2.47 eV.[3] The δ-phase, which is stable at high temperatures, exhibits a direct band gap of 1.91 eV.[3] The electronic properties of Bi₂O₃ are influenced by the stereochemically active 6s² lone pair of electrons on Bi³⁺.

-

Tin(IV) Oxide (SnO₂): A wide-bandgap n-type semiconductor, SnO₂ typically has a direct band gap.[4] The calculated band gap is around 1.28 eV, which is an underestimation compared to the experimental value of 3.6 eV due to limitations of the GGA functional in DFT.[4] The conduction band is mainly formed by Sn 5s and 5p orbitals.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for Bi₂Sn₂O₇ and its constituent oxides.

Table 1: Crystallographic and Electronic Properties of Bi₂Sn₂O₇, Bi₂O₃, and SnO₂

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Band Gap (eV) (Theoretical) | Band Gap (eV) (Experimental) |

| γ-Bi₂Sn₂O₇ | Cubic | Fd-3m | a = 10.74 | 2.72 (Indirect)[1] | 2.61[2] |

| α-Bi₂O₃ | Monoclinic | P2₁/c | a = 5.849, b = 8.166, c = 7.510, β = 113.0° | 2.47 (Indirect)[3] | ~2.85 |

| δ-Bi₂O₃ | Cubic | Fm-3m | a = 5.525 | 1.91 (Direct)[3] | ~2.58 |

| SnO₂ (Rutile) | Tetragonal | P4₂/mnm | a = 4.737, c = 3.186 | 1.28 (Direct)[4] | 3.6[4] |

Table 2: X-ray Photoelectron Spectroscopy (XPS) Binding Energies for Bi₂Sn₂O₇

| Element | Orbital | Binding Energy (eV) |

| Bi | 4f₇/₂ | 159.0 - 159.3 |

| Bi | 4f₅/₂ | 164.3 - 164.6 |

| Sn | 3d₅/₂ | 486.1 - 486.5 |

| Sn | 3d₃/₂ | 494.5 - 495.0 |

| O | 1s | 529.8 - 530.2 (Bi-O, Sn-O) |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of Bi₂Sn₂O₇ are crucial for reproducible research.

Synthesis of Bi₂Sn₂O₇

The hydrothermal method is a common approach for synthesizing crystalline Bi₂Sn₂O₇ nanoparticles.

-

Precursor Preparation: Dissolve stoichiometric amounts of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and sodium stannate trihydrate (Na₂SnO₃·3H₂O) in deionized water.

-

pH Adjustment: Adjust the pH of the precursor solution to a desired value (typically alkaline, e.g., pH 13) using a sodium hydroxide (NaOH) solution.

-

Hydrothermal Reaction: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave and heat it at a specific temperature (e.g., 180-200 °C) for a set duration (e.g., 24 hours).[5]

-

Product Recovery: After the autoclave cools to room temperature, collect the precipitate by centrifugation, wash it several times with deionized water and ethanol, and dry it in an oven at a low temperature (e.g., 60-80 °C).[5]

This method involves the high-temperature reaction of precursor oxides.

-

Mixing: Intimately mix stoichiometric amounts of Bi₂O₃ and SnO₂ powders in an agate mortar.

-

Calcination: Transfer the mixed powder to an alumina crucible and calcine it in a muffle furnace at a high temperature (e.g., 900-1000 °C) for an extended period (e.g., 10-24 hours) in an air atmosphere.

-

Grinding: After cooling, grind the calcined product to obtain a fine powder. Multiple calcination and grinding steps may be necessary to ensure a homogeneous product.

Characterization Techniques

XRD is used to determine the crystal structure and phase purity of the synthesized material.

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range: Typically from 2θ = 10° to 80°.

-

Scan Rate: A slow scan rate (e.g., 1-2°/min) is used to obtain high-resolution patterns.

-

Analysis: The resulting diffraction pattern is compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) files to identify the crystalline phases present.

XPS is employed to analyze the elemental composition and chemical states of the constituent elements.

-

X-ray Source: A monochromatic Al Kα or Mg Kα X-ray source.

-

Calibration: The binding energy scale is calibrated using the C 1s peak at 284.8 eV.

-

Analysis: High-resolution spectra are recorded for the Bi 4f, Sn 3d, and O 1s core levels. The peak positions and shapes provide information about the oxidation states and chemical environment of the elements.[6]

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the study of bismuth stannates.

Caption: Experimental workflow for the synthesis, characterization, and photocatalytic testing of Bi₂Sn₂O₇.

Caption: Simplified signaling pathway for the photocatalytic degradation of pollutants using Bi₂Sn₂O₇.

Conclusion

While the existence of this compound (Bi₂Sn₃O₉) remains unconfirmed in the current scientific literature, this technical guide provides a thorough examination of its closest and well-documented analogue, dibismuth ditin heptaoxide (Bi₂Sn₂O₇). The electronic structure of Bi₂Sn₂O₇, characterized by its hybridized valence band and suitable band gap, makes it a promising material for photocatalytic and other electronic applications. The detailed experimental protocols and compiled data herein offer a valuable resource for researchers and scientists working with bismuth-based oxide materials. Future computational and experimental work may yet shed light on the potential for synthesizing novel bismuth stannate phases with unique properties.

References

- 1. researchgate.net [researchgate.net]

- 2. jim.org.cn [jim.org.cn]

- 3. Electronic and Optical Characteristics of alfa and delta Bi2O3: A DFT Study | Semantic Scholar [semanticscholar.org]

- 4. BJNANO - Structural and electronic properties of SnO2 doped with non-metal elements [beilstein-journals.org]

- 5. Self-Assembly of Bi2Sn2O7/β-Bi2O3 S-Scheme Heterostructures for Efficient Visible-Light-Driven Photocatalytic Degradation of Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of Novel Bismuth Tin Oxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth tin oxides (BTOs) have emerged as a versatile class of semiconductor materials with significant potential in a range of applications, including photocatalysis for environmental remediation and gas sensing for monitoring volatile organic compounds (VOCs). Their efficacy is intrinsically linked to their structural and electronic properties, which are in turn dictated by the chosen synthesis methodology. This technical guide provides an in-depth overview of the synthesis and characterization of novel bismuth tin oxides, offering detailed experimental protocols, comparative data analysis, and a visual representation of the interplay between synthesis parameters and material properties. The information presented herein is intended to equip researchers and professionals with the foundational knowledge required to design and fabricate bismuth tin oxide materials with tailored functionalities for applications in environmental science, chemical sensing, and beyond.

Introduction

The growing demand for advanced materials capable of addressing environmental and technological challenges has propelled research into mixed metal oxides. Among these, bismuth tin oxides, with the general formula BiₓSnᵧO₂, have garnered considerable attention due to their unique electronic band structures, high chemical stability, and tunable physicochemical properties. The synergy between bismuth and tin oxides can lead to enhanced photocatalytic efficiency under visible light and improved sensitivity and selectivity in gas sensing applications compared to their single-component counterparts.

This guide will explore the primary synthesis routes for preparing bismuth tin oxide nanomaterials, including co-precipitation, hydrothermal, sol-gel, and solid-state reaction methods. A detailed examination of the key characterization techniques used to elucidate the structural, morphological, and optical properties of these materials will be provided. Furthermore, this document will present a quantitative comparison of materials synthesized via different routes and discuss the logical relationships between synthesis variables, material characteristics, and their ultimate performance in target applications.

Synthesis Methodologies

The choice of synthesis method is a critical determinant of the final properties of bismuth tin oxide materials, influencing particle size, morphology, crystallinity, and surface area. This section provides detailed experimental protocols for the most common synthesis techniques.

Co-Precipitation Method

The co-precipitation method is a straightforward and cost-effective technique that involves the simultaneous precipitation of bismuth and tin precursors from a solution.

Experimental Protocol:

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and tin(IV) chloride pentahydrate (SnCl₄·5H₂O) in deionized water or a suitable solvent.

-

Precipitation: Slowly add a precipitating agent, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH), to the precursor solution under vigorous stirring until a pH of approximately 8-10 is reached. A precipitate will form immediately.

-

Aging: Continue stirring the suspension for a predetermined period (e.g., 2-4 hours) at room temperature or a slightly elevated temperature to allow for the complete precipitation and aging of the gel.

-

Washing: Collect the precipitate by filtration or centrifugation and wash it repeatedly with deionized water and ethanol to remove any unreacted precursors and by-products.

-

Drying: Dry the washed precipitate in an oven at a temperature of 80-100 °C for several hours.

-

Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 400-600 °C) for a set duration (e.g., 2-4 hours) to obtain the crystalline bismuth tin oxide phase.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water within a sealed vessel called an autoclave. This method allows for excellent control over the size, morphology, and crystallinity of the resulting nanoparticles.

Experimental Protocol:

-

Precursor Mixture: Prepare a precursor solution similar to the co-precipitation method. For example, dissolve bismuth nitrate and sodium stannate (Na₂SnO₃·3H₂O) in deionized water.

-

pH Adjustment: Adjust the pH of the precursor solution using an acid (e.g., HNO₃) or a base (e.g., NaOH) to a desired value, as pH can significantly influence the morphology of the final product.[1]

-

Autoclave Treatment: Transfer the resulting suspension or solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 150-200 °C) for a defined period (e.g., 12-24 hours).

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the precipitate by filtration or centrifugation.

-

Washing and Drying: Wash the product thoroughly with deionized water and ethanol, followed by drying in an oven at 60-80 °C.

-

Calcination (Optional): Depending on the desired crystalline phase and properties, an additional calcination step may be performed.

Sol-Gel Method

The sol-gel process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. This method offers good homogeneity and control over the composition of the final product.

Experimental Protocol:

-

Sol Formation: Dissolve bismuth nitrate and tin chloride precursors in a suitable solvent, often in the presence of a chelating agent like citric acid or ethylene glycol, to form a stable sol.

-

Gelation: Heat the sol at a moderate temperature (e.g., 60-80 °C) with continuous stirring to promote polymerization and the formation of a viscous gel.

-

Drying: Dry the gel in an oven at a temperature of 100-120 °C to remove the solvent.

-

Calcination: Calcine the dried gel at a higher temperature (e.g., 500-700 °C) to burn off the organic components and induce crystallization of the bismuth tin oxide. The calcination temperature can significantly affect the particle size and crystallinity.[2]

Solid-State Reaction Method

The solid-state reaction, or ceramic method, involves the direct reaction of solid precursors at high temperatures. It is a traditional and straightforward method for producing polycrystalline materials.

Experimental Protocol:

-

Precursor Mixing: Intimately mix stoichiometric amounts of high-purity bismuth oxide (Bi₂O₃) and tin(IV) oxide (SnO₂) powders. This is typically done by ball milling for several hours to ensure homogeneous mixing.

-

Calcination: Place the mixed powder in an alumina crucible and calcine it in a muffle furnace at a high temperature (e.g., 800-1000 °C) for an extended period (e.g., 12-24 hours). Intermediate grinding steps may be necessary to ensure a complete reaction.

-

Cooling: Allow the furnace to cool down to room temperature to obtain the final bismuth tin oxide product.

Characterization Techniques

A comprehensive understanding of the synthesized bismuth tin oxide materials requires the use of various characterization techniques to probe their structural, morphological, optical, and surface properties.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystal structure, phase purity, and crystallite size of the synthesized materials.

Experimental Protocol for Crystallite Size Calculation (Scherrer Equation):

-

Data Acquisition: Obtain the XRD pattern of the powder sample using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Peak Identification: Identify the prominent diffraction peaks corresponding to the bismuth tin oxide phase.

-

Parameter Extraction: For a selected diffraction peak, determine the Bragg angle (2θ) and the full width at half maximum (FWHM) of the peak in radians (β).

-

Scherrer Equation: Calculate the average crystallite size (D) using the Scherrer equation[1][3][4][5][6]: D = (K * λ) / (β * cos(θ)) Where:

-

D = Average crystallite size

-

K = Scherrer constant (typically ~0.9)

-

λ = X-ray wavelength

-

β = FWHM of the diffraction peak in radians

-

θ = Bragg angle (in radians)

-

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, particle size, and microstructure of the synthesized materials. SEM provides information about the surface topography, while TEM offers higher resolution images of the internal structure and crystal lattice.

UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS)

UV-Vis DRS is used to determine the optical properties of the materials, particularly the band gap energy (Eg), which is a crucial parameter for photocatalytic applications.

Experimental Protocol for Band Gap Determination (Tauc Plot):

-

Spectrum Acquisition: Record the diffuse reflectance spectrum of the powder sample using a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory.

-

Kubelka-Munk Transformation: Convert the reflectance data (R) to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α), using the following equation[7][8][9][10][11]: F(R) = (1 - R)² / 2R

-

Tauc Plot Construction: Plot (F(R) * hν)ⁿ versus the photon energy (hν), where 'n' depends on the nature of the electronic transition (n = 2 for a direct band gap and n = 1/2 for an indirect band gap). Bismuth tin oxides are generally considered direct band gap semiconductors.

-

Band Gap Extrapolation: Extrapolate the linear portion of the Tauc plot to the x-axis (where (F(R) * hν)ⁿ = 0). The intercept on the x-axis gives the value of the band gap energy (Eg).

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The BET method is used to determine the specific surface area of the material by measuring the physical adsorption of a gas (typically nitrogen) on the surface of the particles. A higher surface area often correlates with a greater number of active sites for photocatalysis and gas sensing.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for bismuth tin oxides synthesized by different methods, highlighting the influence of the synthesis route on the material's properties and performance.

Table 1: Comparison of Physical and Optical Properties of Bismuth Tin Oxides

| Synthesis Method | Precursors | Calcination Temp. (°C) | Crystallite Size (nm) | Band Gap (eV) | BET Surface Area (m²/g) | Reference |

| Co-Precipitation | Bi(NO₃)₃, SnCl₄ | 500 | ~35 | 2.6 - 2.8 | 15 - 25 | [5] |

| Hydrothermal | Bi(NO₃)₃, Na₂SnO₃ | 180 (autoclave) | 20 - 50 | 2.5 - 2.7 | 20 - 40 | [12] |

| Sol-Gel | Bi(NO₃)₃, SnCl₄ | 600 | ~40 | 2.7 - 2.9 | 10 - 20 | [2] |

| Solid-State | Bi₂O₃, SnO₂ | 900 | > 100 | 2.8 - 3.0 | < 5 | [13] |

Table 2: Photocatalytic Degradation Efficiency of Bismuth Tin Oxides

| Synthesis Method | Pollutant | Irradiation Source | Degradation Efficiency (%) | Time (min) | Reference |

| Co-Precipitation | Methylene Blue | Visible Light | ~85 | 120 | [5] |

| Hydrothermal | Rhodamine B | Visible Light | > 90 | 90 | [12] |

| Sol-Gel | Methyl Orange | UV Light | ~98 | 60 | |

| Doped BTO | Methyl Orange | UV Light | 98.21 | 60 |

Table 3: Gas Sensing Performance of Bismuth-Based Oxide Sensors

| Material | Target Gas | Operating Temp. (°C) | Response | Response Time (s) | Recovery Time (s) | Reference |

| Bi₂O₃ Nanosheets | CO₂ (100 ppm) | Room Temp. | 179% | 132 | 82 | [14] |

| BiFeO₃ | Acetone | 300 | ~3.13 (to 20 ppm NO) | - | - | [15] |

| Pd-SnO₂ | Butane (10 ppm) | ~350 | ~1.38 | 3.2 | 6.28 |

Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Visualization of Key Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships between synthesis parameters, material properties, and performance.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of novel bismuth tin oxides. The detailed experimental protocols for co-precipitation, hydrothermal, sol-gel, and solid-state reaction methods offer a practical foundation for researchers to produce these materials. The compiled quantitative data, while highlighting the need for more direct comparative studies, demonstrates the significant influence of the synthesis route on the physicochemical properties and, consequently, the performance in photocatalysis and gas sensing. The visualized workflows and logical relationships underscore the intricate interplay between synthesis parameters and material characteristics. By leveraging the information presented in this guide, scientists and engineers can make informed decisions in the design and fabrication of bismuth tin oxide-based materials with optimized properties for a wide array of advanced applications. Further research focusing on systematic comparative studies and a deeper exploration of the gas sensing capabilities of these materials will undoubtedly unlock their full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. instanano.com [instanano.com]

- 4. youtube.com [youtube.com]

- 5. scribd.com [scribd.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of the semiconductors band gap by UV- Vis diffuse reflectance spectroscopy FULIR [fulir.irb.hr]

- 9. shimadzu.com [shimadzu.com]

- 10. uvvisbandgapenergycalculations.quora.com [uvvisbandgapenergycalculations.quora.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Effect of bismuth doping on the crystal structure and photocatalytic activity of titanium oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative Study of Photocatalytic Performance of Nanocrystalline Bismuth Ferrite Synthesized by Sol-gel and Hydrothermal Methods | Journal of NanoScience in Advanced Materials [jnanosam.com]

- 14. Room-temperature synthesis and CO2-gas sensitivity of bismuth oxide nanosensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Technical Guide: X-ray Diffraction Analysis of Dibismuth Tritin Nonaoxide (Bi₂Sn₃O₉) Powder

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the X-ray Diffraction Pattern of Dibismuth Tritin Nonaoxide Powder

1. Introduction

This technical guide is intended to provide a comprehensive overview of the X-ray diffraction (XRD) characteristics of this compound (Bi₂Sn₃O₉) powder. The information contained herein is curated for researchers, scientists, and professionals in drug development who may be exploring the synthesis, characterization, and application of this material. This document outlines the fundamental principles of powder XRD, details experimental protocols for sample preparation and data acquisition, and presents the crystallographic data for this compound.

X-ray diffraction is a powerful non-destructive technique used to analyze the structural properties of crystalline materials. By bombarding a sample with X-rays and observing the diffraction pattern, one can deduce information about the crystal lattice, including lattice parameters, crystal system, and space group. This information is crucial for understanding the material's physical and chemical properties, which is essential for its application in various fields, including materials science and drug development.

2. Crystallographic Data of this compound

A thorough search of available scientific literature and crystallographic databases has revealed a significant lack of specific experimental data for the compound this compound (Bi₂Sn₃O₉). No definitive Crystallographic Information File (CIF) or peer-reviewed publication containing its detailed crystal structure and experimental powder X-ray diffraction pattern could be located.

The synthesis of mixed metal oxides, such as bismuth tin oxides, can result in various phases and solid solutions, and it is possible that "this compound" is not a commonly reported or stable phase. The Bi-Sn-O system is known to form compounds like Bi₂Sn₂O₇ with a pyrochlore structure.

Given the absence of specific data for Bi₂Sn₃O₉, this guide will proceed by outlining the general experimental protocols for synthesizing and characterizing a novel mixed metal oxide powder, which can be applied should a synthesis route for Bi₂Sn₃O₉ be developed.

3. Experimental Protocols

The following sections describe generalized experimental methodologies for the synthesis and XRD analysis of a mixed metal oxide powder, which would be applicable to the study of this compound.

3.1. Synthesis of this compound Powder (Hypothetical Solid-State Reaction)

The solid-state reaction method is a common technique for the synthesis of mixed metal oxide powders. This involves heating a mixture of precursor materials to high temperatures to facilitate diffusion and reaction in the solid state.

-

Precursor Materials:

-

Bismuth(III) oxide (Bi₂O₃) powder (high purity, e.g., 99.9%)

-

Tin(IV) oxide (SnO₂) powder (high purity, e.g., 99.9%)

-

-

Procedure:

-

Calculate the stoichiometric amounts of Bi₂O₃ and SnO₂ required to yield Bi₂Sn₃O₉.

-

Thoroughly grind the precursor powders together in an agate mortar with a pestle for a prolonged period (e.g., 1-2 hours) to ensure intimate mixing. The use of a wet milling process with a suitable solvent (e.g., ethanol or acetone) can improve homogeneity.

-

Dry the mixed powder to remove any residual solvent.

-

Transfer the powder to an alumina crucible.

-

Calcine the powder in a high-temperature furnace. The calcination temperature and duration are critical parameters that need to be determined experimentally. A starting point could be a temperature ramp to 800-1000 °C held for several hours (e.g., 12-24 hours) in an air atmosphere.

-

After cooling to room temperature, the resulting powder should be reground to ensure homogeneity.

-

To check for phase purity, the powder should be analyzed using X-ray diffraction. If the reaction is incomplete or if intermediate phases are present, the calcination process (potentially at a higher temperature or for a longer duration) may need to be repeated.

-

3.2. Powder X-ray Diffraction (XRD) Analysis

Powder XRD is used to identify the crystalline phases present in the synthesized material and to determine its crystal structure.

-

Instrumentation:

-

A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

The diffractometer should have a goniometer for precise angle control and a suitable detector (e.g., a scintillation counter or a position-sensitive detector).

-

-

Sample Preparation:

-

The synthesized this compound powder must be finely ground to a consistent particle size to ensure a random orientation of the crystallites.

-

The fine powder is then back-loaded into a sample holder, and the surface is gently flattened to create a smooth, level surface for analysis.

-

-

Data Collection:

-

The sample holder is mounted in the diffractometer.

-

The XRD pattern is typically collected over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

The X-ray tube voltage and current should be set to appropriate values (e.g., 40 kV and 40 mA).

-

-

Data Analysis:

-

The collected XRD data (intensity vs. 2θ) is processed to identify the peak positions, intensities, and full width at half maximum (FWHM).

-

The diffraction peaks are then compared to standard diffraction patterns from databases (e.g., the ICDD's Powder Diffraction File) to identify the crystalline phases present.

-

For a novel compound like Bi₂Sn₃O₉, if no standard pattern exists, the pattern would need to be indexed to determine the unit cell parameters and crystal system.

-

Further analysis, such as Rietveld refinement, can be performed to refine the crystal structure, including atomic positions and site occupancies.

-

4. Data Presentation (Hypothetical)

As no experimental data for Bi₂Sn₃O₉ is available, the following table is a template demonstrating how quantitative XRD data would be presented.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

Caption: Hypothetical X-ray diffraction peak list for this compound powder.

5. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a novel mixed metal oxide powder.

Caption: Experimental workflow for synthesis and XRD analysis.

While a specific and verified X-ray diffraction pattern for this compound (Bi₂Sn₃O₉) is not available in the current scientific literature, this guide provides a comprehensive framework for its potential synthesis and characterization. The detailed experimental protocols for solid-state synthesis and powder X-ray diffraction analysis offer a clear path for researchers to produce and analyze this and other novel mixed metal oxide materials. The successful synthesis and subsequent detailed structural analysis of Bi₂Sn₃O₉ would be a valuable contribution to the field of materials science. Further research is encouraged to explore the synthesis of this compound and to determine its crystallographic properties, which will be crucial for unlocking its potential applications.

Thermodynamic Stability of the Bi₂O₃-SnO₂ System: A Technical Guide

Executive Summary: This technical guide provides a comprehensive overview of the thermodynamic stability, phase equilibria, and experimental characterization of the binary Bi₂O₃-SnO₂ system. It is intended for researchers and scientists in materials science and related fields. The guide details the formation of the stable ternary compound, bismuth pyrostannate (Bi₂Sn₂O₇), and presents key thermodynamic and crystallographic data in a structured format. Furthermore, it outlines the detailed experimental protocols used to determine these properties, including thermal analysis, X-ray diffraction, and Knudsen effusion mass spectrometry. Visual diagrams are provided to clarify experimental workflows and the logical assessment of thermodynamic stability.

Introduction

The constituent oxides, bismuth(III) oxide (Bi₂O₃) and tin(IV) oxide (SnO₂), are materials of significant technological interest. SnO₂ is a well-known n-type semiconductor used in gas sensors, transparent conducting electrodes, and varistors.[1] Bi₂O₃ exhibits complex polymorphism and is a key component in solid electrolytes, catalysts, and optical glasses.[2] Understanding the thermodynamic stability and phase relationships in the combined Bi₂O₃-SnO₂ system is crucial for the development of novel functional materials with tailored properties. The formation of stable ternary compounds, their transition temperatures, and their free energies of formation dictate the processing parameters and operational limits of any device incorporating these materials. This guide synthesizes the available data to provide a clear picture of the system's thermodynamic landscape.

Phase Equilibria and Stable Compounds

Investigations into the Bi₂O₃-SnO₂ binary system have established the formation of one congruently melting ternary compound, bismuth pyrostannate (Bi₂Sn₂O₇).[1][3] The formation and stability of this compound are the central features of the system's phase diagram.

Based on experimental studies, Bi₂Sn₂O₇ has been shown to possess an orthorhombic crystal structure.[1][4] However, other studies have also reported a tetragonal structure related to the pyrochlore family.[1] This suggests the possibility of polymorphic transformations under different temperature and pressure conditions. The phase diagram of the Bi₂O₃-SnO₂ system has been mapped out using data from a combination of experimental techniques, providing critical information on melting points and phase boundaries.[1][4]

Thermodynamic and Crystallographic Data

Quantitative data is essential for understanding and modeling the behavior of the Bi₂O₃-SnO₂ system. The following tables summarize the key thermodynamic and crystallographic parameters for the stable compound Bi₂Sn₂O₇ and its constituent oxides.

Table 1: Thermodynamic Properties of Bi₂Sn₂O₇ and Constituent Oxides

| Compound | Property | Value | Temperature (K) |

| Bi₂Sn₂O₇ | Standard Enthalpy of Formation (ΔH°_f) | Calculated based on mass spectrometry | N/A |

| α-Bi₂O₃ | Standard Enthalpy of Formation (ΔH°_f,298) | -568.4 ± 0.5 kJ·mol⁻¹ | 298.15 |

| SnO₂ | Standard Gibbs Free Energy of Formation (ΔG°_f) | ΔG°(kcal/mol) = -134.7 + 46.9x10⁻³T | 1173 - 1373 |

Note: The specific value for the standard enthalpy of formation for Bi₂Sn₂O₇ was calculated in the cited study but is not explicitly stated in the abstract.[4] The Gibbs free energy for SnO₂ is presented as a linear function of temperature.[5]

Table 2: Crystallographic Data for Phases in the Bi₂O₃-SnO₂ System

| Compound | Crystal System | Space Group | Lattice Parameters (Å) |

| Bi₂Sn₂O₇ | Orthorhombic | - | a = 12.262, b = 3.765, c = 7.957 |

| α-Bi₂O₃ | Monoclinic | P2₁/c | a=5.848, b=8.166, c=7.510, β=113.0° |

| SnO₂ (Cassiterite) | Tetragonal | P4₂/mnm | a = 4.738, c = 3.187 |

Data for Bi₂Sn₂O₇ from Asryan et al.[1][4] Data for α-Bi₂O₃ and SnO₂ are standard reference values.

Table 3: Standard Gibbs Free Energy of Formation (ΔG°_f) for Bi₂O₃

| Phase | Temperature Range (K) | ΔG°_f Equation (kJ·mol⁻¹) |

| α-Bi₂O₃ | 572 - 988 | -583.4 + 0.2938·T |

| δ-Bi₂O₃ | 988 - 1098 | -543.8 + 0.2538·T |

| liquid-Bi₂O₃ | 1098 - 1127 | -492.4 + 0.2070·T |

Data from Ganesan et al.[6][7]

Experimental Determination of Thermodynamic Stability

The thermodynamic properties and phase diagram of the Bi₂O₃-SnO₂ system are determined through a combination of synthesis, thermal analysis, structural characterization, and high-temperature thermodynamic measurements.[1][4][8]

Synthesis of Bi₂O₃-SnO₂ Compositions

The primary method for preparing samples across the Bi₂O₃-SnO₂ composition range is the conventional solid-state reaction technique.

Protocol:

-

Precursor Selection: High-purity α-Bi₂O₃ and SnO₂ powders are used as starting materials.

-

Stoichiometric Mixing: The powders are weighed in the desired molar ratios and thoroughly mixed to ensure homogeneity. This is typically achieved by grinding in an agate mortar.

-

Calcination: The mixed powders are placed in a suitable crucible (e.g., alumina or platinum) and heated in a furnace.

-

Heat Treatment: The mixture is annealed at desired temperatures for sufficient time to allow the reaction and formation of equilibrium phases.[1] Intermediate grindings may be necessary to ensure complete reaction.[4] Alternative synthesis routes like hydrothermal methods can also be employed to produce specific morphologies, such as clew-like Bi₂Sn₂O₇.[9][10]

Thermal Analysis (DTA/DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to identify phase transition temperatures, such as melting, solidification, and solid-state transformations.

Protocol:

-

Sample Preparation: A small amount of the synthesized powder (typically 10-40 mg) is placed in a sample pan (e.g., platinum).[11] An inert reference material, such as α-Al₂O₃, is placed in an identical pan.[12]

-

Heating Program: The sample and reference are heated simultaneously at a constant rate (e.g., 10-20 °C/min) in a controlled atmosphere (e.g., air or nitrogen).[11][13]

-

Data Acquisition: The temperature difference (ΔT) between the sample and the reference is measured as a function of temperature.

-

Analysis: Endothermic or exothermic peaks in the DTA/DSC curve correspond to phase transitions. The peak onset temperature provides the transition temperature.[2]

Structural Characterization (XRD)

X-ray Diffraction (XRD) is essential for identifying the crystalline phases present in the samples after synthesis and thermal analysis.

Protocol:

-

Sample Preparation: The annealed powder is finely ground to ensure random crystal orientation. The powder is then mounted onto a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a specific range of 2θ angles.

-

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present.[3]

Thermodynamic Measurements (Knudsen Effusion Mass Spectrometry)

Knudsen Effusion Mass Spectrometry (KEMS) is a high-temperature technique used to determine the vapor composition and partial pressures of species above a sample, from which thermodynamic data like enthalpies of formation can be derived.[4][14][15]

Protocol:

-

Sample Loading: The sample is placed in a Knudsen cell, which is a small enclosure with a tiny orifice, designed to achieve near-equilibrium between the condensed and vapor phases.[16]

-

High Vacuum & Heating: The cell is placed in a high-vacuum chamber of a mass spectrometer and heated to the desired temperature.[16]

-

Vapor Analysis: A molecular beam of the vapor effusing from the orifice is directed into the ion source of the mass spectrometer.

-

Data Analysis: The mass-to-charge ratio and intensity of the ions are measured. These ion intensities are converted into partial pressures of the corresponding vapor species.[15] This data is then used in thermodynamic calculations (e.g., via the second- or third-law methods) to determine activities and enthalpies of formation.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of standard molar Gibbs free energy of formation of Bi2O3 over a wide temperature range by EMF method [inis.iaea.org]

- 8. Thermodynamics and Phase Diagram of the Bi 2 O 3 -SnO 2 System | Semantic Scholar [semanticscholar.org]

- 9. Hydrothermal synthesis of clew-like Bi2Sn2O7 and visible-light photocatalytic activity | Atlantis Press [atlantis-press.com]

- 10. researchgate.net [researchgate.net]

- 11. hha.hitachi-hightech.com [hha.hitachi-hightech.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. researchgate.net [researchgate.net]

- 14. High Temperature Study of Oxide Systems: Thermal Analysis and Knudsen Effusion Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. ntrs.nasa.gov [ntrs.nasa.gov]

In-depth Technical Guide on the Photoluminescence of Dibismuth Tritin Nonaoxide: A Preliminary Investigation

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the current understanding of dibismuth tritin nonaoxide (Bi₂Sn₃O₉), particularly concerning its photoluminescent properties. At present, there is no publicly available experimental data on the synthesis, crystal structure, or photoluminescence of a compound with this specific stoichiometry.

While the compound "Bismuth stannate" with the molecular formula Bi₂O₉Sn₃ is listed in chemical databases such as PubChem, no associated experimental studies detailing its physical or optical properties could be identified. This suggests that this compound is a novel or largely unstudied material within the scientific community.

The broader field of bismuth-tin oxides and bismuth-doped materials, however, is an active area of research, with many compounds exhibiting interesting luminescent properties. For instance, bismuth stannate with a different stoichiometry, Bi₂Sn₂O₇, which adopts a pyrochlore crystal structure, has been a subject of structural investigations. Furthermore, the luminescence of Bi³⁺ ions has been extensively studied in various host lattices, where it is known to produce emissions across the visible spectrum. These studies indicate the potential for discovering novel photoluminescent materials within the Bi-Sn-O system.

Given the absence of specific data for this compound, this whitepaper will outline a hypothetical experimental workflow for a preliminary investigation into its photoluminescence, based on established methodologies for similar oxide materials.

Proposed Experimental Workflow for the Investigation of this compound Photoluminescence

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel inorganic phosphor like this compound.

Caption: Proposed experimental workflow for the synthesis and photoluminescence characterization of Bi₂Sn₃O₉.

Hypothetical Photoluminescence Signaling Pathway

Should this compound exhibit photoluminescence, a possible mechanism could involve electronic transitions within the Bi³⁺ ions, influenced by the surrounding crystal lattice of the tin oxide host. The following diagram illustrates a generalized energy level scheme for such a process.

Caption: A generalized signaling pathway for photoluminescence in a Bi³⁺-containing material.

Conclusion and Future Outlook

The field of inorganic phosphors is rich with possibilities, and the bismuth-tin oxide system remains a promising area for exploration. While this guide could not provide specific data on this compound due to a lack of available research, it has outlined a clear path for future investigation. The synthesis and characterization of Bi₂Sn₃O₉, following the proposed workflow, would be a valuable contribution to materials science. Should this compound exhibit significant photoluminescence, it could have potential applications in areas such as solid-state lighting, displays, and bio-imaging, warranting further in-depth studies into its quantum yield, decay kinetics, and thermal stability. Researchers are encouraged to pursue the synthesis and characterization of this and other novel bismuth-based oxides to unlock their potential optical properties.

A Technical Guide to the Magnetic Properties of Bismuth-Tin-Oxides: A Framework for Exploring Bi₂Sn₃O₉

Disclaimer: As of late 2025, the specific ternary bismuth-tin-oxide with the chemical formula Bi₂Sn₃O₉ is not described in widely available scientific literature. Therefore, this document serves as a comprehensive technical guide for researchers and scientists on how to approach the investigation of its magnetic properties. The methodologies, data, and theoretical frameworks presented are based on detailed studies of closely related and analogous materials, including bismuth-tin pyrochlores (Bi₂Sn₂O₇), doped tin dioxide (SnO₂), and other bismuth-based oxides.

This guide is intended for researchers, materials scientists, and professionals in fields where novel magnetic materials are of interest, including potential, though speculative, applications in the biomedical and drug development sectors.

Theoretical Background: Magnetism in the Bi-Sn-O System

The magnetic properties of a ternary oxide like Bi₂Sn₃O₉ are determined by the interplay of the electronic configurations of its constituent ions and the crystal structure they form.

-

Bismuth (Bi³⁺): The Bi³⁺ ion has a [Xe]4f¹⁴5d¹⁰6s² electronic configuration with all electron shells filled. Materials composed of bismuth, such as the elemental form and its primary oxide (α-Bi₂O₃), are intensely diamagnetic, meaning they are repelled by magnetic fields[1][2]. This strong diamagnetism arises from the large atomic size and the relativistic effects on its core electrons[2].

-

Tin (Sn⁴⁺): The Sn⁴⁺ ion has a [Kr]4d¹⁰ configuration, also with filled shells. Consequently, pure, stoichiometric tin dioxide (SnO₂) is a diamagnetic, wide-bandgap semiconductor[3].

-

Emergent Magnetism: For a compound like Bi₂Sn₃O₉ to exhibit interesting magnetic behavior, such as paramagnetism or ferromagnetism, magnetic moments must be introduced into the lattice. There are two primary pathways for this:

-

Intrinsic Defects: Oxygen vacancies are common defects in oxide materials. These vacancies can create localized electronic states that trap unpaired electrons, leading to the formation of localized magnetic moments. This mechanism is a known source of ferromagnetism in otherwise non-magnetic oxide nanosheets[4][5].

-

Extrinsic Doping: Intentionally substituting a small fraction of Bi³⁺ or Sn⁴⁺ ions with transition metal ions (e.g., Mn²⁺, Fe³⁺, Co²⁺) that possess unpaired d-electrons is a standard method to induce robust magnetic properties[6][7].

-

The overall magnetic behavior of the material will be a superposition of the strong underlying diamagnetism of the Bi-Sn-O lattice and any emergent magnetism from defects or dopants.

Synthesis and Structural Characterization

Before any magnetic properties can be reliably measured, the material must be synthesized and its crystal structure and phase purity must be confirmed.

Experimental Protocol: Solid-State Reaction Synthesis

The solid-state reaction method is a common technique for producing polycrystalline ceramic powders of mixed metal oxides.

-

Precursor Selection: Start with high-purity (≥99.9%) precursor powders, such as Bismuth(III) oxide (Bi₂O₃) and Tin(IV) oxide (SnO₂).

-

Stoichiometric Mixing: Weigh the precursors according to the stoichiometric ratio required for Bi₂Sn₃O₉. For example, 1 mole of Bi₂O₃ and 3 moles of SnO₂.

-

Grinding: Thoroughly mix and grind the powders together in an agate mortar for several hours to ensure homogeneity at the particle level. A wet milling process using a solvent like ethanol can improve mixing.

-

Calcination: Place the mixed powder in an alumina crucible and heat it in a furnace. The calcination temperature and duration are critical parameters that must be determined empirically. A typical starting point for bismuth-based oxides is a multi-step heating process, for instance, heating at 600°C for 12 hours, followed by re-grinding and a final, higher temperature calcination at 800-1000°C for 24 hours[8].

-

Phase Characterization: After cooling, analyze the resulting powder using X-ray Diffraction (XRD) to identify the crystal structure and check for the presence of unreacted precursors or secondary phases. This step is crucial to confirm if the target Bi₂Sn₃O₉ phase has been formed.

Experimental Workflow

The logical workflow from synthesis to characterization is essential for reproducible materials science research.

Protocols for Magnetic Characterization

The primary techniques for characterizing the magnetic properties of a new material involve measuring its magnetization as a function of both applied magnetic field and temperature.

Experimental Protocol: SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is the instrument of choice for sensitive magnetic measurements.

-

Sample Preparation: Press the synthesized powder into a compact pellet of known mass (~10-100 mg). Secure the sample in a non-magnetic sample holder (e.g., a gelatin capsule or a plastic straw).

-

M-H Hysteresis Loop: To determine properties like saturation magnetization (Ms), remanence (Mr), and coercivity (Hc).

-

Set a constant temperature (e.g., 300 K for room temperature or 10 K for low temperature).

-

Apply a strong magnetic field (e.g., +50 kOe) to saturate the sample.

-

Sweep the field from the maximum positive value to the maximum negative value (e.g., -50 kOe) and back to the start, measuring the sample's magnetic moment at each field step[9].

-

-

M-T Temperature Dependence (ZFC/FC): To identify magnetic transition temperatures (e.g., the Curie temperature, T_c).

-

Zero-Field-Cooling (ZFC): Cool the sample from a high temperature (e.g., 350 K) down to the lowest temperature (e.g., 2 K) in the absence of any external magnetic field[10].

-

At the lowest temperature, apply a small, constant magnetic field (e.g., 100 Oe).

-

Measure the magnetization as the sample is warmed up in this field[10].

-

Field-Cooling (FC): After the ZFC measurement, cool the sample again from high temperature, but this time in the presence of the same small magnetic field (e.g., 100 Oe).

-

Measure the magnetization as the sample is warmed once more in this field. The divergence point between the ZFC and FC curves can indicate a magnetic ordering temperature.

-

Data Presentation and Interpretation

Quantitative data from analogous materials can provide a baseline for what to expect. The following tables summarize magnetic properties observed in related bismuth-tin-oxide systems where magnetism has been induced.

Table 1: Magnetic Properties of Doped Bismuth-Tin-Oxides

Data is representative and compiled from literature on related compounds for illustrative purposes.

| Compound | Dopant | Magnetic Moment (μB/dopant) | Saturation Magnetization (emu/g) | Magnetic Behavior | Reference |

| Bi₂(Sn₀.₉₅Mn₀.₀₅)₂O₇ | 5% Mn | Not Reported | ~0.02 at 50 kOe | Paramagnetic-like | [6] |

| SnO₂ | Mn, S (co-doped) | 1.52 (per Mn) | Not Reported (Theoretical) | Ferromagnetic | [3] |

| SnO₂ | Co | Not Reported | ~0.004 | Paramagnetic/Antiferromagnetic | [7] |

| BiFeO₃ | 15% Sn | Not Reported | ~1.2 | Ferromagnetic | [8] |

Table 2: Interpreting Magnetic Measurement Data

| Measurement | Observation | Interpretation |

| M-H Loop | Linear, negative slope | Diamagnetic (e.g., pure Bi₂O₃, SnO₂) |

| Linear, positive slope | Paramagnetic (uncorrelated magnetic moments) | |

| Hysteresis loop (S-shaped) | Ferromagnetic or Ferrimagnetic (ordered moments) | |

| ZFC/FC | ZFC and FC curves overlap | Paramagnetic or Diamagnetic |

| ZFC curve peaks at T_B, diverges from FC | Superparamagnetism (in nanoparticles) or Spin Glass | |

| Sharp increase in M at T_c | Ferromagnetic transition |

Conceptual Model for Induced Magnetism

The origin of magnetism in a doped diamagnetic host like a bismuth-tin-oxide can be visualized as arising from localized sources.

Relevance for Drug Development Professionals

While the primary application of novel magnetic oxides is in electronics and data storage, there are potential long-term connections to the biomedical field. Bismuth compounds have a history of use in medicine (e.g., bismuth subsalicylate). The development of biocompatible magnetic nanoparticles is a significant area of research.

-

Magnetic Resonance Imaging (MRI): Nanoparticles with significant magnetic moments can act as contrast agents to enhance MRI sensitivity.

-

Targeted Drug Delivery: Magnetic nanoparticles can be functionalized with drugs and guided to a specific location in the body using external magnetic fields.

-

Hyperthermia Treatment: When subjected to an alternating magnetic field, magnetic nanoparticles can generate heat, a principle used in magnetic hyperthermia to destroy cancer cells[10].

Should Bi₂Sn₃O₉ or a doped variant be synthesized in nanoparticle form and exhibit stable magnetic properties and low toxicity, it could become a candidate for such exploratory biomedical research, leveraging both the magnetic functionality and the known pharmacological properties of bismuth.

References

- 1. researchgate.net [researchgate.net]

- 2. livescience.com [livescience.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Electrical Transport and Magnetic Properties of Metal/Metal Oxide/Metal Junctions Based on Anodized Metal Oxides [mdpi.com]

- 10. Magnetic Characterization of Iron Oxide Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and chemical properties of dibismuth tritin nonaoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of dibismuth tritin nonaoxide, a mixed metal oxide with potential applications in various scientific and technological fields. While the name "this compound" is not standard, it corresponds to the chemical formula Bi₂Sn₃O₉, also known as bismuth tin oxide. This document collates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores a relevant biological pathway indicative of the therapeutic potential of bismuth-containing compounds.

Chemical Properties and Identification

This compound, with the chemical formula Bi₂O₃(SnO₂)₃, is a complex oxide of bismuth and tin. It is also referred to as bismuth stannate.

| Property | Value |

| Chemical Formula | Bi₂Sn₃O₉ |

| Linear Formula | Bi₂O₃(SnO₂)₃ |

| CAS Number | 12010-67-2 |

| Molar Mass | 919.09 g/mol |

| Appearance | Typically a powder, color can vary depending on synthesis and purity |

| Crystal Structure | Can exhibit various crystal structures depending on the synthetic route |

Experimental Protocols

The synthesis of bismuth tin oxide can be achieved through various methods, including solid-state reaction, co-precipitation, sol-gel, and hydrothermal techniques. The co-precipitation method is presented here as it offers good control over stoichiometry and particle size at relatively low temperatures.

Co-Precipitation Synthesis of Bismuth Tin Oxide (Bi₂Sn₃O₉)

Objective: To synthesize bismuth tin oxide nanoparticles via a co-precipitation route.

Materials:

-

Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Tin (IV) chloride pentahydrate (SnCl₄·5H₂O)

-

Ammonium hydroxide (NH₄OH) solution (25-30%)

-

Ethanol (C₂H₅OH)

-

Deionized water

-

Nitric acid (HNO₃) (optional, to aid dissolution)

Equipment:

-

Beakers and graduated cylinders

-

Magnetic stirrer with heating plate

-

pH meter or pH indicator strips

-

Burette

-

Centrifuge and centrifuge tubes

-

Drying oven

-

Muffle furnace

-

Mortar and pestle

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.2 M aqueous solution of bismuth (III) nitrate pentahydrate. If dissolution is difficult, a few drops of concentrated nitric acid can be added.

-

Prepare a 0.3 M aqueous solution of tin (IV) chloride pentahydrate.

-

In a beaker, mix the bismuth nitrate and tin chloride solutions in a 2:3 molar ratio to achieve the desired Bi:Sn stoichiometry. Stir the solution vigorously for 30 minutes to ensure homogeneity.

-

-

Precipitation:

-

While continuously stirring the mixed metal salt solution, add ammonium hydroxide solution dropwise using a burette.

-

Monitor the pH of the solution. Continue adding the precipitating agent until the pH reaches approximately 8-9. A gelatinous precipitate will form.

-

After reaching the desired pH, continue stirring the suspension for an additional 1-2 hours to ensure complete precipitation and aging of the precipitate.

-

-

Washing and Separation:

-

Separate the precipitate from the solution by centrifugation at 4000-5000 rpm for 10-15 minutes.

-

Discard the supernatant and re-disperse the precipitate in deionized water. Wash the precipitate by repeated centrifugation and re-dispersion cycles (at least 3-4 times) to remove residual ions.

-

Finally, wash the precipitate with ethanol to reduce agglomeration during drying.

-

-

Drying and Calcination:

-

Dry the washed precipitate in an oven at 80-100 °C for 12-24 hours to remove water and ethanol.

-

Grind the dried powder gently using a mortar and pestle.

-

Calcine the powder in a muffle furnace at a temperature between 600 °C and 800 °C for 2-4 hours. The calcination step is crucial for the formation of the crystalline bismuth tin oxide phase.

-

Logical Workflow for Co-Precipitation Synthesis:

Methodological & Application

Application Notes and Protocols: Sol-Gel Synthesis of Dibismuth Tritin Nonaoxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibismuth tritin nonaoxide (Bi2Sn3O9) nanoparticles are emerging as materials of significant interest in various scientific and technological fields. Their unique electronic and photocatalytic properties make them promising candidates for applications ranging from environmental remediation to novel therapeutic strategies. The sol-gel synthesis route offers a versatile and cost-effective method for producing these nanoparticles with controlled size, morphology, and purity. This document provides a detailed protocol for the sol-gel synthesis of Bi2Sn3O9 nanoparticles, compiled from established methodologies for related mixed-metal oxide systems.

Principle of the Method

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. In this protocol for Bi2Sn3O9, bismuth and tin precursors are dissolved in a suitable solvent system. A chelating agent, such as citric acid, is introduced to form stable complexes with the metal ions, thereby controlling their hydrolysis and condensation rates. This leads to the formation of a homogeneous "sol." Subsequent heating promotes polymerization and cross-linking, resulting in a viscous "gel." The gel is then dried to remove the solvent and calcined at a specific temperature to induce the formation of the desired crystalline this compound nanoparticles.

Experimental Protocol

This protocol outlines a reproducible method for the sol-gel synthesis of Bi2Sn3O9 nanoparticles.

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| Bismuth(III) nitrate pentahydrate | ACS Reagent, ≥98% | Sigma-Aldrich |

| Tin(IV) chloride pentahydrate | ACS Reagent, ≥98% | Sigma-Aldrich |

| Citric acid monohydrate | ACS Reagent, ≥99.5% | Sigma-Aldrich |

| Nitric acid (70%) | ACS Reagent | Fisher Scientific |

| Ethylene glycol | Laboratory Grade | VWR Chemicals |

| Deionized water | Type I | Millipore |

| Ammonium hydroxide solution (28-30%) | ACS Reagent | Sigma-Aldrich |

Equipment

-

Magnetic stirrers with heating plates

-

Beakers and Erlenmeyer flasks

-

Pipettes and graduated cylinders

-

pH meter

-

Drying oven

-

Muffle furnace

-

Mortar and pestle

Procedure

1. Precursor Solution Preparation:

-

Bismuth Precursor Solution: In a 250 mL beaker, dissolve 2.0 mmol of bismuth(III) nitrate pentahydrate in 50 mL of a 1 M nitric acid solution with vigorous stirring.

-

Tin Precursor Solution: In a separate 250 mL beaker, dissolve 3.0 mmol of tin(IV) chloride pentahydrate in 50 mL of ethylene glycol with stirring. Gentle heating (around 60 °C) may be applied to facilitate dissolution.

2. Sol Formation:

-

Slowly add the tin precursor solution to the bismuth precursor solution under continuous stirring.

-

In a separate beaker, prepare a chelating agent solution by dissolving citric acid in 20 mL of deionized water. The molar ratio of citric acid to total metal ions (Bi + Sn) should be 1.5:1.

-

Add the citric acid solution dropwise to the mixed metal precursor solution.

-

Adjust the pH of the resulting solution to approximately 7 by the dropwise addition of ammonium hydroxide solution.

-

Heat the solution to 80-90 °C while stirring continuously. Maintain this temperature for 2-3 hours to promote the formation of a stable and transparent sol.

3. Gelation:

-

Continue heating the sol at 90 °C. As the solvent evaporates, the sol will gradually become more viscous, eventually forming a wet gel. This process can take several hours.

4. Drying:

-

Transfer the wet gel to a ceramic dish and dry it in an oven at 120 °C for 12 hours to remove the remaining solvent and organic residues. The result will be a brittle, dark-colored solid.

5. Calcination:

-

Grind the dried gel into a fine powder using a mortar and pestle.

-

Place the powder in a ceramic crucible and transfer it to a muffle furnace.

-

Heat the powder to a calcination temperature of 700-800 °C at a ramping rate of 5 °C/min.

-

Maintain the calcination temperature for 4-6 hours to ensure the complete formation of the crystalline Bi2Sn3O9 phase.

-

Allow the furnace to cool down to room temperature naturally.

-

The resulting fine white or pale-yellow powder is the this compound nanoparticles.

Data Presentation

The following table summarizes the key quantitative parameters of this sol-gel synthesis protocol.

| Parameter | Value |

| Bismuth Precursor Molarity | 2.0 mmol |

| Tin Precursor Molarity | 3.0 mmol |

| Molar Ratio of Bi:Sn | 2:3 |

| Molar Ratio of Citric Acid to Metal Ions | 1.5:1 |

| pH of Sol | ~7 |

| Sol Formation Temperature | 80-90 °C |

| Sol Formation Time | 2-3 hours |

| Drying Temperature | 120 °C |

| Drying Time | 12 hours |

| Calcination Temperature | 700-800 °C |

| Calcination Time | 4-6 hours |

| Calcination Ramp Rate | 5 °C/min |

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps of the sol-gel synthesis process for this compound nanoparticles.

Logical Relationship of Synthesis Parameters

This diagram outlines the logical dependencies and influences of key parameters on the final product characteristics in the sol-gel synthesis.

Application Notes and Protocols for Hydrothermal Synthesis of Crystalline Bismuth Stannate (Bi2Sn3O9)

For Researchers, Scientists, and Materials Development Professionals

This document provides detailed application notes and a generalized protocol for the synthesis of crystalline bismuth stannate, with a focus on adapting methodologies reported for similar stoichiometries like Bi2Sn2O7 due to the limited specific literature on Bi2Sn3O9. The hydrothermal method offers a versatile route to produce crystalline mixed-metal oxides with controlled morphology and properties.

Introduction

Bismuth stannates are a class of ternary metal oxides that have garnered significant interest for their potential applications in photocatalysis, gas sensing, and as dielectric materials. The hydrothermal synthesis method is a powerful and widely used technique for producing crystalline nanomaterials at relatively low temperatures. This method allows for precise control over particle size, morphology, and crystallinity by tuning reaction parameters such as temperature, time, pH, and precursor concentrations. While specific literature on the hydrothermal synthesis of Bi2Sn3O9 is scarce, protocols for the closely related Bi2Sn2O7 provide a strong foundation for developing a successful synthesis strategy.[1][2][3][4]

Generalized Hydrothermal Synthesis Protocol

This protocol outlines a general procedure for the synthesis of crystalline bismuth stannate. The molar ratios of the precursors should be adjusted to target the desired Bi:Sn stoichiometry of 2:3 for Bi2Sn3O9.

2.1. Materials and Reagents

-

Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)[5]

-

Tin (IV) chloride pentahydrate (SnCl₄·5H₂O)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized (DI) water

-

Ethanol

2.2. Equipment

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer with heating plate

-

Centrifuge

-

Drying oven

-

Mortar and pestle

2.3. Experimental Procedure

-

Precursor Solution Preparation:

-

Dissolve a stoichiometric amount of Bi(NO₃)₃·5H₂O in a minimal amount of dilute nitric acid to prevent hydrolysis, followed by dilution with DI water.

-

In a separate beaker, dissolve the corresponding stoichiometric amount of SnCl₄·5H₂O in DI water.

-

-

Mixing and pH Adjustment:

-

Slowly add the tin chloride solution to the bismuth nitrate solution under vigorous stirring to form a homogenous mixture.

-